molecular formula C32H58N2O7S B13398582 3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate

3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate

Cat. No.: B13398582
M. Wt: 614.9 g/mol
InChI Key: UMCMPZBLKLEWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

CHAPS is synthesized from cholic acid, a bile acid.

Industrial Production Methods

In industrial settings, the production of CHAPS involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CHAPS primarily undergoes substitution reactions due to the presence of its quaternary ammonium and sulfonate groups. It is relatively stable and does not easily undergo oxidation or reduction under standard laboratory conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions involving CHAPS include cholic acid, 3-dimethylaminopropylamine, and sulfonating agents. The reactions are typically carried out under mild conditions to prevent the denaturation of the compound .

Major Products

The major product formed from the synthesis of CHAPS is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate itself. There are no significant by-products if the reaction conditions are carefully controlled .

Scientific Research Applications

Chemistry

In chemistry, CHAPS is used as a non-denaturing detergent in various analytical techniques, including isoelectric focusing and two-dimensional electrophoresis. It helps in the solubilization of proteins and other macromolecules without affecting their native structure .

Biology

In biological research, CHAPS is employed to solubilize membrane proteins, making it easier to study their structure and function. It is also used in cell lysis buffers to extract cytoplasmic proteins while maintaining their activity .

Medicine

In medical research, CHAPS is used in the purification of membrane proteins, which are often targets for drug development. Its ability to maintain protein activity makes it valuable in the study of receptor-ligand interactions and other biochemical processes .

Industry

In industrial applications, CHAPS is used in the formulation of various biochemical reagents and kits. Its non-denaturing properties make it suitable for use in diagnostic assays and other analytical applications .

Mechanism of Action

CHAPS exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. Its zwitterionic nature, with both positive and negative charges, allows it to stabilize proteins without denaturing them. This makes it particularly useful in maintaining the native state of proteins during purification and analysis .

Properties

IUPAC Name

3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMPZBLKLEWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.